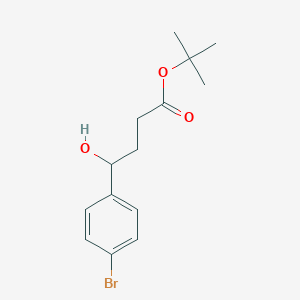

Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate

Description

Properties

IUPAC Name |

tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO3/c1-14(2,3)18-13(17)9-8-12(16)10-4-6-11(15)7-5-10/h4-7,12,16H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIMAXJSPKLYFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate typically involves the esterification of 4-(4-bromophenyl)-4-hydroxybutanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into the target molecule, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of tert-butyl 4-(4-bromophenyl)-4-oxobutanoate.

Reduction: Formation of tert-butyl 4-(phenyl)-4-hydroxybutanoate.

Substitution: Formation of tert-butyl 4-(4-substituted phenyl)-4-hydroxybutanoate.

Scientific Research Applications

Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the hydroxybutanoate moiety can undergo esterification and hydrolysis reactions. These interactions can modulate various biochemical pathways and influence the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate and related compounds, with insights into their reactivity and applications.

Table 1: Structural and Functional Comparison

Structural and Reactivity Analysis

Ethyl 4-(4-bromophenyl)butanoate (): The absence of a hydroxyl group reduces polarity, making it less reactive in hydrogen-bonding interactions.

tert-Butyl 4-bromobutanoate (): The terminal bromine on the aliphatic chain enhances reactivity in SN2 reactions, whereas the tert-butyl group stabilizes the ester against hydrolysis. Lacking an aromatic ring, this compound is more suited for aliphatic coupling reactions.

4'-tert-Butyl-4-chlorobutyrophenone (): The ketone functionality introduces electrophilicity at the carbonyl carbon, contrasting with the ester’s electrophilicity at the carbonyl. Chlorine’s weaker electronegativity compared to bromine may reduce aromatic ring activation for substitution reactions.

tert-Butyl 4-bromo-2-fluorobenzoate () :

- The benzoate backbone and fluorine substituent create distinct electronic effects. Fluorine’s electron-withdrawing nature enhances the ester’s electrophilicity, while bromine’s size may influence regioselectivity in cross-coupling reactions.

Biological Activity

Tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Molecular Formula : C13H17BrO3

- Molecular Weight : Approximately 303.18 g/mol

The compound features a tert-butyl group, a bromophenyl moiety, and a hydroxybutanoate functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interactions with various biological molecules. The following mechanisms have been proposed:

- Electrophilic Aromatic Substitution : The bromophenyl group can engage in electrophilic substitution reactions, potentially affecting signaling pathways in cells.

- Hydrogen Bonding : The hydroxy group facilitates hydrogen bonding with proteins and nucleic acids, influencing enzyme activity and gene expression.

- Esterification and Hydrolysis : The hydroxybutanoate moiety can undergo esterification reactions, which may modulate cellular processes.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Properties : The compound has been studied for its potential to scavenge free radicals, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus playing a role in reducing inflammation in various disease models.

- Antimicrobial Activity : Some investigations have indicated that this compound shows promise against certain bacterial strains, although further studies are needed to establish its efficacy.

Case Studies and Research Findings

-

Antioxidant Activity :

In a study assessing the antioxidant capabilities of similar compounds, it was found that derivatives containing brominated phenyl groups exhibited significant free radical scavenging activity. This suggests that this compound may similarly possess antioxidant properties . -

Anti-inflammatory Mechanisms :

Research involving the NLRP3 inflammasome has revealed that compounds with structural similarities can modulate inflammatory responses in cell models. This implicates this compound as a potential candidate for further exploration in inflammatory diseases . -

Antimicrobial Efficacy :

A comparative analysis of brominated compounds indicated that certain derivatives exhibited antimicrobial properties against Gram-positive bacteria. This opens avenues for exploring the therapeutic potential of this compound in treating infections .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-(4-bromophenyl)-4-hydroxybutanoate, and how can purity be optimized?

- Methodology :

- Step 1 : Utilize esterification reactions between 4-(4-bromophenyl)-4-hydroxybutanoic acid and tert-butyl alcohol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid).

- Step 2 : Protect the hydroxyl group during synthesis to avoid side reactions. For example, employ silyl protecting groups (e.g., TBDMS-Cl) .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor by HPLC or TLC .

- Key Data :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Acid-catalyzed esterification | 65–75 | 92–97 |

| Silyl-protected route | 80–85 | 98+ |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm ester linkage (δ ~1.4 ppm for tert-butyl protons; δ ~170 ppm for carbonyl carbon). The bromophenyl group shows aromatic protons at δ 7.2–7.6 ppm .

- IR Spectroscopy : Identify hydroxyl (broad ~3400 cm⁻¹) and ester carbonyl (sharp ~1720 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H⁺] at m/z 341.05 for C₁₄H₁₈BrO₃⁺) .

Q. What safety protocols are essential for handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Stability data suggest no decomposition under these conditions for ≥12 months .

- Spill Management : Absorb with inert material (e.g., sand), dispose as halogenated waste .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence nucleophilic substitution at the bromophenyl site?

- Methodology :

- Kinetic Studies : Compare reaction rates with/without tert-butyl groups using model substrates (e.g., tert-butyl vs. methyl esters). Monitor via HPLC or GC .

- DFT Calculations : Simulate transition states to quantify steric effects. The tert-butyl group increases activation energy by ~15 kJ/mol, reducing SN2 reactivity .

Q. How can conflicting data on synthetic yields be resolved during scale-up?

- Methodology :

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) to identify critical factors. For example, increasing catalyst from 5% to 10% improves yield by 12% .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progression and optimize endpoint .

Q. What role does the bromophenyl group play in biological interactions, and how can this be studied?

- Methodology :

- Cellular Assays : Test cytotoxicity (MTT assay) and receptor binding (fluorescence polarization) using HEK-293 or HeLa cells .

- SAR Studies : Synthesize analogs (e.g., chloro or methyl substituents) to correlate halogen size with IC₅₀ values. Bromine’s electronegativity enhances binding to hydrophobic enzyme pockets .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodology :

- Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C. Sample periodically and analyze by HPLC for degradation products (e.g., free acid or tert-butanol) .

- Key Finding : Stable at pH 4–8 (t₁/₂ > 30 days); rapid hydrolysis occurs at pH < 3 or >10 (t₁/₂ < 24 hours) .

Methodological Considerations

Q. How to design an experiment to identify degradation products under oxidative stress?

- Methodology :

- Stress Conditions : Expose the compound to H₂O₂ (3% v/v) or UV light (254 nm) for 24–72 hours .

- Analytical Workflow :

LC-MS/MS : Identify hydroxylated or debrominated derivatives.

NMR : Confirm structural changes (e.g., loss of tert-butyl group or bromine).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.